N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
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Overview
Description
N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound with a molecular formula of C23H27NO3S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyl mercaptan with an appropriate ethyl halide to form the benzylsulfanyl ethyl intermediate. This intermediate is then reacted with N-phenyl-4-ethoxybenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzyl sulfoxide or benzyl sulfone, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the ethoxybenzenesulfonamido moiety can bind to sulfonamide-sensitive proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Benzylsulfanyl)ethyl]-2-phenylacetamide
- N-[2-(Benzylsulfanyl)ethyl]-N2-[(2-nitrophenyl)sulfonyl]-N2-phenylglycinamide
Uniqueness
N-[2-(Benzylsulfanyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to the presence of both benzylsulfanyl and ethoxybenzenesulfonamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets.
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-2-31-23-13-15-24(16-14-23)33(29,30)27(22-11-7-4-8-12-22)19-25(28)26-17-18-32-20-21-9-5-3-6-10-21/h3-16H,2,17-20H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZZXVHAPLTHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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